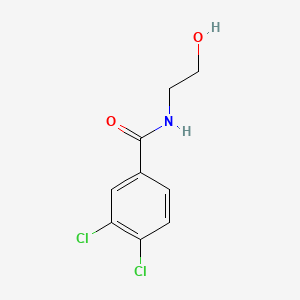

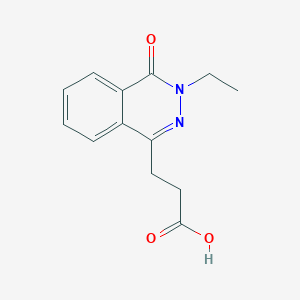

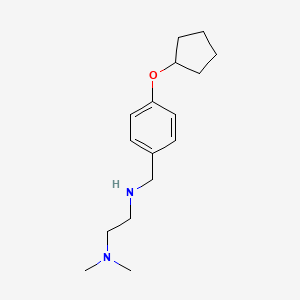

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The first paper discusses the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, which results in the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones depending on the solvent used during the reflux process . This information suggests that the synthesis of complex organic compounds like 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid might involve multi-step reactions and the use of specific reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of the compounds mentioned in the first paper indicates the presence of a chromen moiety and a triazine ring, which are products of a reaction involving an ethoxalyl group . This suggests that the molecular structure of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid could also be complex, with multiple ring systems and functional groups that are characteristic of phthalazine derivatives.

Chemical Reactions Analysis

The synthesis processes described in the papers involve refluxing in different solvents, which indicates that the chemical reactions to synthesize such compounds are sensitive to reaction conditions . The formation of different products based on the choice of solvent highlights the importance of understanding the reactivity and interaction of functional groups in the design of synthetic pathways for complex molecules.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, the synthesis and structural confirmation of related compounds through methods such as HPLC and infrared spectroscopy suggest that similar analytical techniques could be employed to determine the properties of the compound . The specific activity and radiochemical purity mentioned in the second paper also underscore the importance of purity and characterization in the synthesis of pharmaceutical compounds .

科学的研究の応用

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research on oxo-process chemicals, including those with complex structures similar to "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid," focuses on their environmental impact and biodegradability. Studies have shown that compounds like C4 and C8 oxo-process chemicals are readily biodegradable and pose generally low concern to aquatic life, indicating potential environmental applications of similar compounds (Staples, 2001).

Biodegradation and Fate in Soil and Groundwater

Compounds structurally related or within the same functional group as "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid" have been studied for their biodegradation pathways. For instance, ethyl tert-butyl ether (ETBE), a gasoline oxygenate, has been extensively researched for its biodegradation and fate in soil and groundwater, highlighting the importance of understanding the environmental impact of synthetic compounds (Thornton et al., 2020).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity and reaction pathways of compounds with similar complexity provides insights into their potential applications in pharmacology and nutraceuticals. For instance, the decolorization assay of antioxidant capacity sheds light on the reaction pathways that underlie the antioxidant activity, offering a basis for further research into the health benefits of complex compounds (Ilyasov et al., 2020).

特性

IUPAC Name |

3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXWARXRBMZEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360648 |

Source

|

| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

CAS RN |

356790-59-5 |

Source

|

| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)